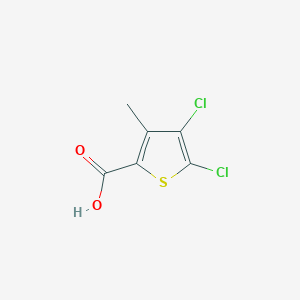

4,5-Dichloro-3-methylthiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,5-Dichloro-3-methylthiophene-2-carboxylic acid” is a chemical compound with the molecular formula C6H4Cl2O2S . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “4,5-Dichloro-3-methylthiophene-2-carboxylic acid” consists of a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. The ring is substituted with two chlorine atoms, one methyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under inert atmosphere, and at a temperature below -20°C . Its molecular weight is 211.07 .Applications De Recherche Scientifique

Corrosion Inhibition

A key application of 4,5-dichloro-3-methylthiophene-2-carboxylic acid derivatives is in corrosion inhibition. Studies have shown that derivatives like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole are effective in preventing corrosion of mild steel in acidic media. These compounds demonstrate high inhibition efficiencies and adhere to Langmuir's adsorption isotherm, indicating their potential in industrial applications for protecting metal surfaces (Lagrenée et al., 2002).

Synthesis of Heterocyclic Compounds

Another significant application is in the synthesis of heterocyclic compounds. For instance, derivatives of 2-aminothiophene-3-carboxylic acid, which can be related to 4,5-dichloro-3-methylthiophene-2-carboxylic acid, have been synthesized using microwave irradiation. These compounds serve as precursors in the synthesis of complex molecules, showcasing the versatility of thiophene derivatives in organic synthesis (Hesse, Perspicace, & Kirsch, 2007).

Material Science and Engineering

In material science and engineering, derivatives of thiophene-2-carboxylic acid, which are structurally similar to 4,5-dichloro-3-methylthiophene-2-carboxylic acid, have been used. For example, the integration of batch and flow reactions on a single reactor platform utilized compounds like 5-methyl-4-propylthiophene-2-carboxylic acid. This approach showcases the potential of thiophene derivatives in advanced chemical synthesis and engineering (Fitzpatrick & Ley, 2016).

Biological Applications

In the field of biology, the carboxylic acid metabolites of certain compounds, which can be structurally related to 4,5-dichloro-3-methylthiophene-2-carboxylic acid, have been studied. For instance, the analysis of carboxylic acid metabolite of clopidogrel in human plasma highlights the importance of thiophene derivatives in medical research and pharmacokinetics (Lagorce et al., 1998).

Environmental Science

In environmental science, the degradation of chlorophenoxy herbicides, which may share structural features with 4,5-dichloro-3-methylthiophene-2-carboxylic acid, has been studied. This research is crucial for understanding the environmental impact and degradation pathways of synthetic organic compounds (Pignatello, 1992).

Mécanisme D'action

Safety and Hazards

“4,5-Dichloro-3-methylthiophene-2-carboxylic acid” is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Propriétés

IUPAC Name |

4,5-dichloro-3-methylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c1-2-3(7)5(8)11-4(2)6(9)10/h1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOTWSGVXFPSJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-3-methylthiophene-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2653399.png)

![Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2653402.png)

![2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2653403.png)

![4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2653407.png)

![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2653409.png)

![methyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B2653415.png)

![1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2653419.png)

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea](/img/structure/B2653421.png)